molecular formula C7H15NO2 B187248 N-methoxy-N-methylpentanamide CAS No. 129118-11-2

N-methoxy-N-methylpentanamide

Cat. No. B187248
Key on ui cas rn: 129118-11-2
M. Wt: 145.2 g/mol
InChI Key: CDTCEEGTCPVQNX-UHFFFAOYSA-N
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Patent
US08410135B2

Procedure details

Part A: To a magnetically stirred solution of valeric acid (10.9 ml, 0.1 mol) in dichloromethane (200 ml) was successively added: N-methyl-N-methoxy-amine.hydrochloride (10.14 gram, 0.104 mol), N-methylmorpholine (22.9 ml, 0.208 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide.HCl (EDCI) (19.92 gram, 0.104 mol) and HOBt (14.04 gram, 0.104 mol) and the resulting mixture was reacted for 20 hours at room temperature. The obtained suspension was successively washed with water, aqueous citric acid (a solution of 24 gram citric acid in 250 ml H2O) and 5% aqueous NaHCO3. The organic layer was dried over Na2SO4, filtered and concentrated to give pentanoic acid methoxy-methyl-amide (12.31 gram, 85% yield) as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ 0.93 (t, J=7, 3H), 1.31-1.43 (m, 2H), 1.57-1.66 (m, 2H), 2.42 (br t, J=7, 2H), 3.18 (s, 3H), 3.69 (s, 3H).
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
N-methyl-N-methoxy-amine.hydrochloride
Quantity
10.14 g
Type
reactant
Reaction Step Two
Quantity
22.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
19.92 g
Type
reactant
Reaction Step Five
Name
Quantity
14.04 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH2:3][CH2:4][CH3:5].Cl.[CH3:9][NH:10][O:11][CH3:12].CN1CCOCC1.CN(C)CCCN=C=NCC.Cl.C1C=CC2N(O)N=NC=2C=1>ClCCl>[CH3:12][O:11][N:10]([CH3:9])[C:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(CCCC)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N-methyl-N-methoxy-amine.hydrochloride
Quantity
10.14 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
22.9 mL
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Step Five
Name
Quantity
19.92 g
Type
reactant
Smiles
Cl
Name
Quantity
14.04 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The obtained suspension was successively washed with water, aqueous citric acid (a solution of 24 gram citric acid in 250 ml H2O) and 5% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CON(C(CCCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.31 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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